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Compound of Interest

Compound Name: ASP5878

Cat. No.: B605635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ASP5878, a potent and selective inhibitor

of Fibroblast Growth Factor Receptors (FGFRs). This document consolidates key information

on its chemical structure, physicochemical properties, mechanism of action, preclinical efficacy,

and clinical safety profile. Detailed experimental protocols for key assays are also provided to

facilitate further research and development.

Chemical Structure and Properties
ASP5878 is an orally bioavailable small molecule inhibitor targeting the FGFR family of

receptor tyrosine kinases.[1] Its chemical and physical properties are summarized below.
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Property Value Reference

IUPAC Name

2-(4-((5-((2,6-Difluoro-3,5-

dimethoxybenzyl)oxy)pyrimidin

-2-yl)amino)-1H-pyrazol-1-

yl)ethanol

[2]

Chemical Formula C₁₈H₁₉F₂N₅O₄ [2][3][4]

Molecular Weight 407.37 g/mol [2][4]

CAS Number 1453208-66-6 [2][3][4]

SMILES

COC1=CC(OC)=C(F)C(COC2

=CN=C(NC3=CN(CCO)N=C3)

N=C2)=C1F

[2]

Solubility
Soluble in DMSO.[5] Insoluble

in water.[5]
[5]

Appearance Solid [3]

Mechanism of Action and Signaling Pathway
ASP5878 is a selective inhibitor of FGFR1, 2, 3, and 4.[6] The binding of fibroblast growth

factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and

autophosphorylation, initiating a cascade of downstream signaling events.[3] This pathway

plays a crucial role in cell proliferation, differentiation, and survival.[3] Dysregulation of the

FGF/FGFR signaling axis has been implicated in the pathogenesis of various cancers.[6]

ASP5878 exerts its anti-tumor activity by binding to the ATP-binding pocket of the FGFR kinase

domain, thereby inhibiting its phosphorylation and subsequent activation of downstream

signaling pathways.[2] Notably, ASP5878 has been shown to suppress the phosphorylation of

FGFR substrate 2 (FRS2) and extracellular signal-regulated kinase (ERK), key components of

the FGFR signaling cascade.[3][6] This inhibition ultimately leads to decreased cell proliferation

and induction of apoptosis in cancer cells with aberrant FGFR signaling.[3][6]
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Figure 1: Simplified FGFR signaling pathway and the inhibitory action of ASP5878.
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Preclinical Data
In Vitro Kinase Inhibitory Activity
ASP5878 demonstrates potent inhibitory activity against the enzymatic activity of recombinant

FGFRs.

Target IC₅₀ (nmol/L) Reference

FGFR1 0.47 [6]

FGFR2 0.60 [6]

FGFR3 0.74 [6]

FGFR4 3.5 [6]

In Vitro Anti-proliferative Activity
ASP5878 has shown significant anti-proliferative effects in various cancer cell lines, particularly

those with FGFR gene alterations.

Cell Line Cancer Type
FGFR
Alteration

IC₅₀ (nmol/L) Reference

Hep3B2.1-7
Hepatocellular

Carcinoma

FGF19

Amplification
8.5 [3]

JHH-7
Hepatocellular

Carcinoma

FGF19

Expression
21 [3]

HuH-7
Hepatocellular

Carcinoma

FGF19

Expression
27 [3]

UM-UC-14 Urothelial Cancer FGFR3 S249C <100 [6]

RT-112 Urothelial Cancer FGFR3-TACC3 <100 [6]

RT4 Urothelial Cancer FGFR3-TACC3 <100 [6]

SW 780 Urothelial Cancer
FGFR3-

BAIAP2L1
<100 [6]
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In Vivo Efficacy in Xenograft Models
Oral administration of ASP5878 has demonstrated significant anti-tumor activity in mouse

xenograft models of hepatocellular carcinoma and urothelial cancer.

Cancer
Type

Cell Line
Mouse
Model

Dosing Outcome Reference

Hepatocellula

r Carcinoma
Hep3B2.1-7

Subcutaneou

s Xenograft

3 mg/kg,

once daily,

oral

88% tumor

regression
[3]

Hepatocellula

r Carcinoma
HuH-7

Orthotopic

Xenograft

3 mg/kg,

once daily,

oral

Complete

tumor

regression

and extended

survival

[3]

Urothelial

Cancer
UM-UC-14

Subcutaneou

s Xenograft

>1 mg/kg,

once daily,

oral

Dose-

dependent

tumor growth

inhibition and

regression

[6]

Urothelial

Cancer
RT-112

Subcutaneou

s Xenograft

Dose-

dependent

Tumor growth

inhibition
[6]

Urothelial

Cancer

Gemcitabine-

resistant RT-

112

Subcutaneou

s Xenograft
Not specified

Tumor growth

inhibition
[6]

Clinical Data
A Phase 1, open-label, first-in-human study (NCT02038673) was conducted to evaluate the

safety, tolerability, pharmacokinetics, and anti-tumor activity of ASP5878 in patients with

advanced solid tumors.[6]
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Parameter Finding Reference

Recommended Phase 2 Dose
16 mg twice daily (BID), 5 days

on/2 days off
[6]

Dose-Limiting Toxicity Hyperphosphatemia [6]

Common Adverse Events

Retinal detachment, diarrhea,

increased alanine

aminotransferase

[6]

Experimental Protocols
In Vitro Cell Proliferation Assay (CellTiter-Glo®)
This protocol is adapted from studies investigating the anti-proliferative effects of ASP5878.[3]

[6]
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Seed cells in 96-well plates
(e.g., 2000 cells/well) and

incubate overnight.

Treat cells with varying
concentrations of ASP5878.

Incubate for 4-5 days.

Equilibrate plate to room temperature.

Add CellTiter-Glo® Reagent.

Mix on an orbital shaker to induce cell lysis.

Incubate at room temperature to stabilize luminescent signal.

Measure luminescence using a plate reader.

Click to download full resolution via product page

Figure 2: Workflow for the CellTiter-Glo® cell viability assay.

Methodology:
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Seed cancer cells in 96-well opaque-walled plates at a density of approximately 2,000 cells

per well and allow them to adhere overnight.

The following day, treat the cells with a serial dilution of ASP5878.

Incubate the plates for 4 to 5 days under standard cell culture conditions.

Equilibrate the plates to room temperature for about 30 minutes.

Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.

Lyse the cells by mixing on an orbital shaker for 2 minutes.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a microplate reader to determine cell viability.

Western Blotting for FGFR Pathway Proteins
This protocol outlines the general steps for assessing the phosphorylation status of key

proteins in the FGFR signaling pathway following ASP5878 treatment.[3][6]

Methodology:

Cell Lysis: Treat cells with ASP5878 at various concentrations for a specified time (e.g., 2

hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method like the BCA assay.

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or

bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody

binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the

proteins of interest (e.g., phospho-FGFR, total FGFR, phospho-FRS2, total FRS2, phospho-

ERK, total ERK, and a loading control like actin or GAPDH).

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection

system and imaging equipment.

In Vivo Xenograft Tumor Model
This protocol is a general guide for evaluating the in vivo anti-tumor efficacy of ASP5878.[3][6]

Methodology:

Cell Implantation: Subcutaneously inoculate cancer cells (e.g., Hep3B2.1-7 or UM-UC-14)

into the flank of immunocompromised mice (e.g., nude mice).

Tumor Growth: Allow the tumors to grow to a palpable size.

Group Randomization: Randomize the mice into treatment and control groups with similar

mean tumor volumes.

Drug Administration: Administer ASP5878 orally, once daily, at the desired doses. The

control group receives the vehicle.

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and

calculate the tumor volume (e.g., using the formula: (length × width²) / 2).

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general

health and toxicity.

Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points after

the last dose, tumors can be excised for pharmacodynamic analysis, such as western

blotting or ELISA, to assess the inhibition of FGFR signaling in vivo.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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